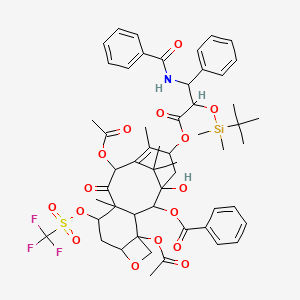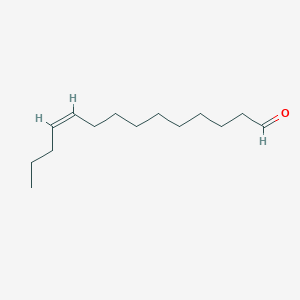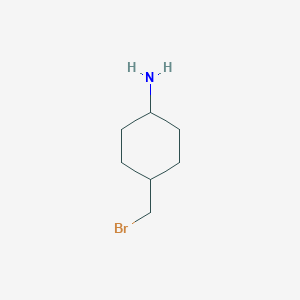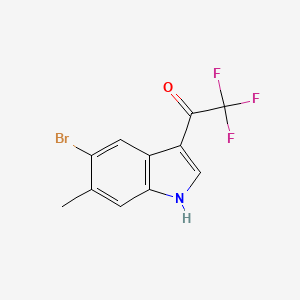![molecular formula C12H26O3Si B12287405 [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate: is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBS-protected alcohol is then acetylated using acetic anhydride and a catalytic amount of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
科学的研究の応用
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBS group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to reveal the free hydroxyl group.
類似化合物との比較
Similar Compounds
Tert-butyldimethylsilyl chloride (TBSCl): Used for the protection of hydroxyl groups.
Trimethylsilyl chloride (TMSCl): Another silyl protecting group with similar applications.
Methoxymethyl chloride (MOMCl): Used for the protection of alcohols but with different stability and reactivity profiles.
Uniqueness
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate is unique due to its combination of the TBS protecting group and the acetate functionality, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
特性
分子式 |
C12H26O3Si |
|---|---|
分子量 |
246.42 g/mol |
IUPAC名 |
[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate |
InChI |
InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3 |
InChIキー |
BIKNFHFYZZINOG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)




![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)



